molecular formula C7H11N3O2 B12934828 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole CAS No. 35179-50-1

1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole

Cat. No.: B12934828
CAS No.: 35179-50-1
M. Wt: 169.18 g/mol
InChI Key: TUZDNVZVTMLGAZ-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the second position, a methyl group at the first position, and a nitro group at the fourth position of the imidazole ring. The unique substitution pattern of this compound imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-methyl-4-nitro-1H-imidazole typically involves the nitration of a pre-formed imidazole ring. One common method is the nitration of 2-isopropyl-1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-isopropyl-1-methyl-4-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-1-methyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methyl-4-nitro-1H-imidazole
  • 2-Ethyl-4-methyl-1H-imidazole
  • 4-Nitroimidazole

Comparison: 2-Isopropyl-1-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methyl-4-nitro-1H-imidazole, the isopropyl group enhances its lipophilicity and potentially its ability to penetrate biological membranes. The presence of both isopropyl and methyl groups differentiates it from simpler nitroimidazoles, providing a balance between hydrophobicity and reactivity.

Properties

CAS No.

35179-50-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-methyl-4-nitro-2-propan-2-ylimidazole

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-8-6(10(11)12)4-9(7)3/h4-5H,1-3H3

InChI Key

TUZDNVZVTMLGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN1C)[N+](=O)[O-]

Origin of Product

United States

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